(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate
Description
This compound (CAS: 859666-50-5) is a structurally complex molecule with the molecular formula C₂₇H₂₂O₉ and a molecular weight of 490.5 g/mol . Its architecture comprises three distinct moieties:
- A dihydrobenzofuran core with a methyl substituent at position 7 and a ketone at position 3.
- A 3,4,5-trimethoxybenzoate ester linked to the benzofuran system, enhancing lipophilicity and influencing bioavailability.
Key computed properties include an XLogP3 value of 5.1, indicating high lipophilicity, and a topological polar surface area (TPSA) of 98.8 Ų, suggesting moderate solubility . The molecule has 9 hydrogen bond acceptors and 7 rotatable bonds, which may impact its conformational flexibility and interaction with biological targets .
Properties
IUPAC Name |
[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O9/c1-14-18(36-27(29)16-11-22(30-2)26(32-4)23(12-16)31-3)8-6-17-24(28)21(35-25(14)17)10-15-5-7-19-20(9-15)34-13-33-19/h5-12H,13H2,1-4H3/b21-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIHUXSLLCUURT-FBHDLOMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)OC(=O)C5=CC(=C(C(=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)OC(=O)C5=CC(=C(C(=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound with significant potential in medicinal chemistry. Its structural characteristics suggest a variety of biological activities that merit detailed exploration. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.
Structural Features
The compound features multiple aromatic rings and functional groups that contribute to its biological properties. The presence of the benzo[d][1,3]dioxole moiety is particularly noteworthy as it is associated with various pharmacological effects. The benzofuran structure enhances chemical stability and reactivity, while the trimethoxybenzoate group may improve solubility and bioavailability.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antioxidant Activity : Compounds with similar frameworks have demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
- Antimicrobial Properties : The structural components suggest potential antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : Similar derivatives have shown promise in reducing inflammation, indicating that this compound may also possess such properties.
Case Studies and Experimental Data
Recent studies have utilized predictive models such as PASS (Prediction of Activity Spectra for Substances) to evaluate the potential biological activities based on structural characteristics. These models indicate that the compound may exhibit:
- Antioxidant : High potential for scavenging free radicals.
- Antimicrobial : Activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory : Inhibition of pro-inflammatory cytokines in cell culture studies.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Benzofuran derivatives | Contains benzofuran core | Antioxidant, anti-inflammatory |
| Dioxole derivatives | Includes dioxole ring | Antimicrobial properties |
| Methoxy-substituted phenols | Multiple methoxy groups | Antioxidant effects |
Mechanistic Insights
The mechanism of action for this compound may involve interaction with specific biological targets:
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.
- Receptor Modulation : Possible modulation of receptors linked to oxidative stress response.
Synthesis and Application
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Methods include:
- Pd-Catalyzed Arylation : To establish the core framework.
- Noyori Asymmetric Hydrogenation : For achieving high enantioselectivity.
These synthetic routes are crucial for producing sufficient quantities for research and therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzodioxole-Containing Compounds
Benzodioxole derivatives, such as safrole and piperine , share the methylenedioxyphenyl motif. However, the target compound’s extended conjugation (due to the benzofuran and trimethoxybenzoate groups) results in significantly higher molecular weight (~490 vs. ~150–280 g/mol for simpler benzodioxoles) and lipophilicity (XLogP3 ~5.1 vs. ~2–4) . This structural complexity may enhance target binding specificity but reduce aqueous solubility compared to smaller benzodioxoles.
Dihydrobenzofuran Derivatives
Compounds like amiodarone (a cardiac drug) feature a benzofuran core but lack the benzodioxole and trimethoxybenzoate substituents. For instance, the ketone may increase hydrogen-bonding capacity compared to amiodarone’s halogenated system.
Trimethoxybenzoate Esters
The 3,4,5-trimethoxybenzoate group is reminiscent of podophyllotoxin derivatives (e.g., etoposide), which use similar ester linkages for cytotoxic activity. However, the target compound’s benzodioxole-benzofuran scaffold diverges from podophyllotoxin’s lignan structure, likely leading to differences in mechanism and toxicity profiles.
Natural Product Analogues
Compounds isolated from Zygophyllum fabago roots, such as Zygocaperoside and Isorhamnetin-3-O-glycoside , differ significantly in structure . For example:
- Isorhamnetin-3-O-glycoside is a flavonoid glycoside with a sugar moiety, resulting in lower lipophilicity (predicted XLogP3 ~1–2) compared to the target compound .
- Zygocaperoside (a saponin) has a triterpenoid backbone, contrasting with the target’s fused aromatic systems.
Structural and Conformational Analysis
The compound’s dihydrobenzofuran ring may exhibit puckering, as described by Cremer and Pople’s ring-puckering coordinates . Computational tools like Mercury CSD (for crystal structure visualization) and SHELX (for refinement) could elucidate its conformational preferences compared to simpler benzofurans . For instance, the methyl group at position 7 may sterically hinder planarization of the dihydrobenzofuran ring, influencing binding to hydrophobic pockets.
Data Tables
Table 1: Molecular Properties Comparison
Table 2: Structural Motifs
| Compound | Benzodioxole | Dihydrobenzofuran | Trimethoxybenzoate | Glycoside |
|---|---|---|---|---|
| Target Compound | Yes | Yes | Yes | No |
| Isorhamnetin-3-O-glycoside | No | No | No | Yes |
| Etoposide | No | No | No | Yes (sugar-linked) |
Research Implications
The target compound’s hybrid architecture merges features of natural products (e.g., benzodioxoles) and synthetic pharmacophores (e.g., trimethoxybenzoates). Further studies using NMR spectroscopy (as applied to Z. fabago compounds ) and crystallographic refinement (via SHELX ) are needed to validate its conformational dynamics and bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
